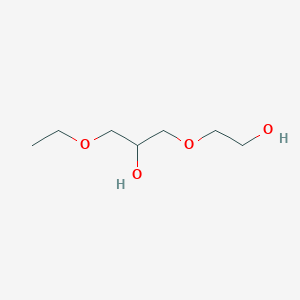

1-Ethoxy-3-(2-hydroxyethoxy)propan-2-ol

Description

1-Ethoxy-3-(2-hydroxyethoxy)propan-2-ol is a glycol ether derivative with a propan-2-ol backbone substituted at positions 1 and 3 by ethoxy and 2-hydroxyethoxy groups, respectively. Its structure confers unique physicochemical properties, such as intermediate polarity and hydrogen-bonding capacity, making it valuable in pharmaceutical synthesis and industrial applications.

Properties

CAS No. |

10525-62-9 |

|---|---|

Molecular Formula |

C7H16O4 |

Molecular Weight |

164.20 g/mol |

IUPAC Name |

1-ethoxy-3-(2-hydroxyethoxy)propan-2-ol |

InChI |

InChI=1S/C7H16O4/c1-2-10-5-7(9)6-11-4-3-8/h7-9H,2-6H2,1H3 |

InChI Key |

XQHOKEIFXKDEPH-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC(COCCO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethoxy-3-(2-hydroxyethoxy)propan-2-ol can be synthesized through several methods. One common method involves the reaction of propylene oxide with ethanol under basic conditions. Another method includes the reaction of ethylene oxide with 1-ethoxy-2-propanol .

Industrial Production Methods

In industrial settings, the production of 1-Ethoxy-3-(2-hydroxyethoxy)propan-2-ol typically involves the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures. The reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide to increase the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-3-(2-hydroxyethoxy)propan-2-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to form simpler alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Simpler alcohols.

Substitution: Various substituted ethers and esters.

Scientific Research Applications

1-Ethoxy-3-(2-hydroxyethoxy)propan-2-ol has several applications in scientific research:

Chemistry: Used as a solvent and intermediate in organic synthesis.

Biology: Employed in the preparation of biological samples and as a reagent in biochemical assays.

Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.

Industry: Utilized in the production of coatings, adhesives, and cleaning agents.

Mechanism of Action

The mechanism by which 1-Ethoxy-3-(2-hydroxyethoxy)propan-2-ol exerts its effects involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their solubility and reactivity. Additionally, the ethoxy group can participate in various chemical reactions, altering the compound’s properties and behavior .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Analogs :

1-Ethoxy-2-propanol (CAS 1569-02-4): A simpler analog with only one ethoxy group.

1-Chloro-3-(2-hydroxyethoxy)propan-2-ol (CAS 18371-74-9): Chlorine replaces the ethoxy group at position 1.

1-(2-Hydroxyethoxy)-3-[(1-methyl-1H-tetrazol-5-yl)thio]propan-2-ol (CAS 392707-61-8): Contains a tetrazole-thio substituent.

Tripropylene glycol monomethyl ether (CAS 29171-01-5): A branched glycol ether with methoxy and hydroxy groups.

Physical Properties :

- Hydrogen Bonding: The 2-hydroxyethoxy group in the target compound enhances hydrophilicity compared to 1-ethoxy-2-propanol. Chlorinated analogs (e.g., CAS 18371-74-9) exhibit higher reactivity due to the electronegative chlorine atom .

- Solubility: Branched analogs like tripropylene glycol monomethyl ether show lower water solubility than linear derivatives due to increased hydrophobicity .

Biological Activity

1-Ethoxy-3-(2-hydroxyethoxy)propan-2-ol, also known as a derivative of ethylene glycol, has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-Ethoxy-3-(2-hydroxyethoxy)propan-2-ol is characterized by the following chemical formula: C7H16O4. Its structure includes an ethoxy group and a hydroxyethoxy moiety, which contribute to its solubility and reactivity in biological systems.

Mechanisms of Biological Activity

The biological activity of 1-Ethoxy-3-(2-hydroxyethoxy)propan-2-ol can be attributed to several mechanisms:

- Cell Proliferation Inhibition : Studies have shown that compounds with similar structures can inhibit cell proliferation through various signaling pathways. For instance, derivatives have been reported to inhibit signal transduction mediated by tyrosine kinases, which play crucial roles in cell growth and differentiation .

- Anti-inflammatory Effects : Related compounds have demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory cytokines such as TNF-α and CCL2 in macrophages . This suggests that 1-Ethoxy-3-(2-hydroxyethoxy)propan-2-ol may also exhibit similar effects, potentially making it useful in treating inflammatory conditions.

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the cytotoxic effects of 1-Ethoxy-3-(2-hydroxyethoxy)propan-2-ol on various cancer cell lines. The following table summarizes key findings from these studies:

| Study | Cell Line | Concentration (µg/mL) | Effect on Cell Viability (%) | Mechanism |

|---|---|---|---|---|

| Study A | A375 | 10 | 61.4 (apoptosis) | G2/M phase arrest |

| Study B | RAW264.7 | 100 | 31.2 (reduced viability) | Anti-inflammatory |

| Study C | MCF7 | 50 | 40.5 (inhibition) | Tyrosine kinase inhibition |

Case Studies

- Case Study on Melanoma : In one study, treatment with a compound similar to 1-Ethoxy-3-(2-hydroxyethoxy)propan-2-ol resulted in significant apoptosis in A375 melanoma cells, indicating potential for use as an anti-cancer agent . The compound induced G2/M phase arrest and increased apoptotic markers.

- Anti-inflammatory Research : Another investigation highlighted the compound's ability to significantly lower the production of nitric oxide (NO) in LPS-stimulated RAW264.7 macrophages, suggesting that it may serve as a safer alternative to conventional anti-inflammatory drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.